molecular formula C28H23Cl2N3 B2832086 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 478032-71-2

1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B2832086
CAS No.: 478032-71-2
M. Wt: 472.41
InChI Key: PYXOCORPIZAALS-BIZUNTBRSA-N
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Description

1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrrole ring, a butyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the butyl group and the dichlorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with different substituents on the pyrrole ring or the phenyl groups. Examples might include:

  • 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carboxamide
  • 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carboxylate

Uniqueness

The uniqueness of 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrrole ring, which is known for its diverse pharmacological properties. The following sections will explore its synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C28H23Cl2N3
  • Molecular Weight : 472.41 g/mol
  • CAS Number : 478032-71-2

Synthesis

The synthesis of this compound typically involves multiple steps starting from the preparation of the pyrrole ring, followed by the introduction of the butyl and dichlorophenyl groups. Reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Biological Activity Overview

This compound has been studied for various biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives. For instance, related compounds have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The structure of pyrrole allows for interaction with bacterial enzymes, potentially inhibiting their function.

Antifungal Activity

Pyrrole derivatives have also been evaluated for antifungal activity. In vitro studies have demonstrated that certain pyrrole compounds exhibit potent antifungal effects against various fungi, suggesting that this compound may share similar properties .

Anticancer Activity

Research indicates that pyrrole-based compounds can act as inhibitors of cancer cell proliferation. For example, studies have shown that certain derivatives can inhibit the growth of human cancer cell lines by inducing apoptosis or blocking cell cycle progression . The specific mechanism of action for this compound is still under investigation but may involve interactions with key cellular pathways.

The mechanism through which this compound exerts its effects may involve:

  • Enzyme Inhibition : Compounds like this can inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrrole derivatives:

  • Antibacterial Evaluation :
    • A study examined a series of pyrrole derivatives against S. aureus and E. coli. The most active compounds demonstrated MIC values significantly lower than standard antibiotics .
  • Antifungal Screening :
    • In another research effort, derivatives were tested against fungal pathogens such as Candida albicans, yielding promising results that suggest potential therapeutic applications in treating fungal infections .
  • Cancer Cell Line Studies :
    • A study reported that specific pyrrole derivatives induced apoptosis in human cancer cell lines through caspase activation and mitochondrial pathway involvement .

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineMIC/MBC (μg/mL)Reference
AntibacterialStaphylococcus aureus3.12 - 12.5
AntibacterialEscherichia coli3.12 - 12.5
AntifungalCandida albicansVaries
AnticancerHuman cancer cell linesInduces apoptosis

Properties

IUPAC Name

1-butyl-2-[(E)-(2,6-dichlorophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl2N3/c1-2-3-17-33-27(21-13-8-5-9-14-21)26(20-11-6-4-7-12-20)22(18-31)28(33)32-19-23-24(29)15-10-16-25(23)30/h4-16,19H,2-3,17H2,1H3/b32-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXOCORPIZAALS-BIZUNTBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=C1N=CC2=C(C=CC=C2Cl)Cl)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=C(C(=C1/N=C/C2=C(C=CC=C2Cl)Cl)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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